3-Ethyl-5-fluoro-7-methyl-1H-indole
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Overview
Description
3-Ethyl-5-fluoro-7-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The unique structure of this compound, characterized by the presence of ethyl, fluoro, and methyl substituents on the indole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoro-7-methyl-1H-indole can be achieved through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, specific starting materials and reaction conditions would be chosen to introduce the ethyl, fluoro, and methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluoro-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
3-Ethyl-5-fluoro-7-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-fluoro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-Ethyl-5-fluoro-1H-indole
- 5-Fluoro-7-methyl-1H-indole
- 3-Ethyl-7-methyl-1H-indole
Comparison: 3-Ethyl-5-fluoro-7-methyl-1H-indole is unique due to the specific combination of ethyl, fluoro, and methyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluoro group may enhance its biological activity and stability .
Properties
Molecular Formula |
C11H12FN |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-ethyl-5-fluoro-7-methyl-1H-indole |
InChI |
InChI=1S/C11H12FN/c1-3-8-6-13-11-7(2)4-9(12)5-10(8)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
GNZYZJUTUBMUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2C)F |
Origin of Product |
United States |
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